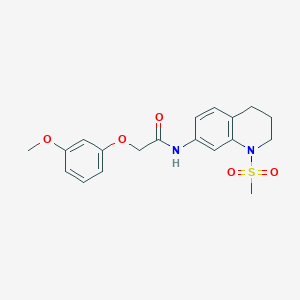![molecular formula C24H22N2O2 B2598625 N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 2305554-46-3](/img/structure/B2598625.png)
N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide, also known as PPB, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. PPB is a small molecule inhibitor that has been shown to selectively bind to certain proteins, leading to the inhibition of their activity.
Mecanismo De Acción
N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide selectively binds to certain proteins, leading to the inhibition of their activity. The exact mechanism of action of N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide is not fully understood, but it is thought to involve the disruption of protein-protein interactions.
Biochemical and Physiological Effects:
N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide has been shown to have various biochemical and physiological effects, depending on the specific proteins that it targets. In cancer research, N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide has been shown to inhibit the growth and proliferation of cancer cells. In neuroscience, N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide has been shown to have anxiolytic and antidepressant effects. In immunology, N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide has been shown to decrease inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide in lab experiments is its selectivity for certain proteins, which allows for more targeted inhibition of specific pathways. However, one limitation of using N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide is its potential for off-target effects, which can lead to unintended consequences.
Direcciones Futuras
There are many potential future directions for research involving N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide. One area of research could be the development of more selective inhibitors that target specific proteins involved in various diseases. Another area of research could be the optimization of the synthesis method for N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide, which could lead to more efficient production and lower costs. Additionally, more research is needed to fully understand the mechanism of action of N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide and its potential for off-target effects.
Métodos De Síntesis
N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide can be synthesized using a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 4-phenylbenzaldehyde with formaldehyde and hydrogen cyanide to form N-(4-phenylphenyl)formamidine. This intermediate is then reacted with 2-bromoacetophenone to form N-[(4-phenylphenyl)methyl]-2-acetylbenzamide. Finally, this compound is reacted with prop-2-enoyl chloride to form the desired product, N-[(4-phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide.
Aplicaciones Científicas De Investigación
N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide has been shown to have potential in various research applications, including cancer research, neuroscience, and immunology. In cancer research, N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide has been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells. In neuroscience, N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide has been shown to have anxiolytic and antidepressant effects in animal models. In immunology, N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide has been shown to inhibit the activity of certain immune cells, leading to a decrease in inflammation.
Propiedades
IUPAC Name |
N-[(4-phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-2-23(27)25-16-18-10-14-22(15-11-18)24(28)26-17-19-8-12-21(13-9-19)20-6-4-3-5-7-20/h2-15H,1,16-17H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWPPCGTLIOHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-3-methylbutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide](/img/structure/B2598543.png)
![7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2598544.png)
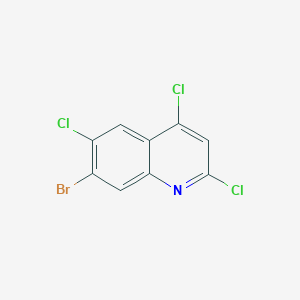
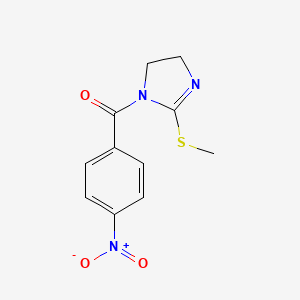
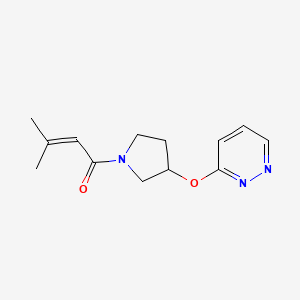
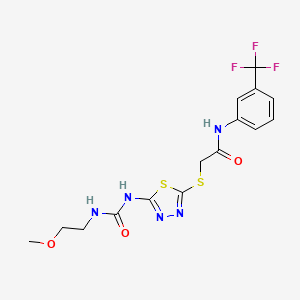
![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2598552.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2598553.png)
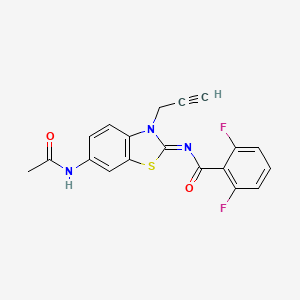
![1-methyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598556.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2598557.png)
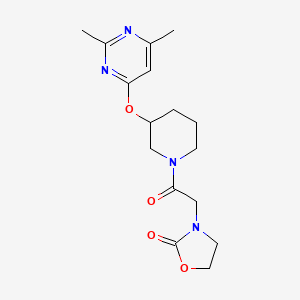
![1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2598561.png)
